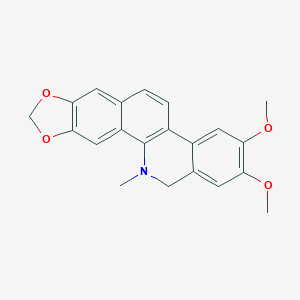

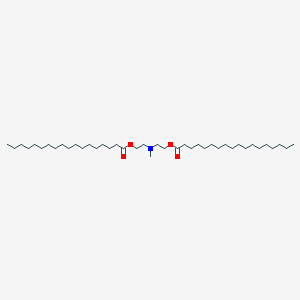

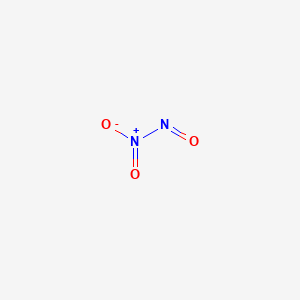

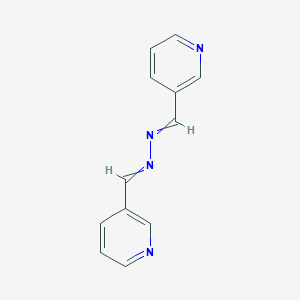

Nicotinaldehyde (3-pyridylmethylene)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis Nicotinaldehyde (3-pyridylmethylene)hydrazone and its derivatives can be synthesized from nicotinic acid through a series of reactions involving thionyl chloride, absolute ethanol, hydrazine hydrate, and benzaldehyde or substituted benzaldehyde. These steps lead to the formation of hydrazones, which can be further cyclized to form various compounds including 2-(3-pyridyl)-5-aryl-1,3,4-oxadiazoles using lead oxide (Daoud, Ahmad, & Ali, 2009).

Molecular Structure Analysis The molecular and crystal structures of nicotinaldehyde-derived hydrazones have been determined through solid-state IR and UV–Vis spectroscopy, showcasing their existence in the keto-amine form. Quantum mechanical calculations support this tautomeric form as energetically unfavorable but stabilized in the solid and solution states through observed intermolecular interactions (Trzesowska-Kruszynska, 2011).

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Nicotinaldehyde derivatives have been extensively studied for their potential in synthesizing bioactive compounds. For instance, hydrazones derived from nicotinaldehyde are precursors in the synthesis of 1,3,4-oxadiazoles, known for their diverse biological activities such as antibacterial, anticancer, and anti-inflammatory properties (Daoud et al., 2009). This synthesis process involves the cyclization of hydrazones with lead oxide, highlighting the versatility of nicotinaldehyde derivatives in medicinal chemistry.

Material Science Applications

In materials science, nicotinaldehyde derivatives have been utilized in the development of fluorescent "turn on" chemo-sensors for metal ions. For example, salicylaldehyde-based hydrazones exhibit enhanced emission upon the addition of Al3+, making them valuable for monitoring aluminum ions in various environments, including living cells (Rahman et al., 2017). Such sensors are crucial for studying biological processes and environmental monitoring.

Antimicrobial Activity

Nicotinaldehyde hydrazones have shown promising antimicrobial activity. Isonicotinoyl and nicotinoyl hydrazones bearing a pyridine moiety synthesized through simple condensation reactions have been screened for antibacterial activities, demonstrating significant effects against common pathogens such as Staphylococcus aureus and Escherichia coli (Moksharagni et al., 2015). The presence of substituent groups on the azomethine carbon atom, particularly a methyl group, enhances their antibacterial activity, indicating the potential of these compounds in developing new antibiotics.

Insecticidal Applications

The synthesis of nicotinaldehyde derivatives has also been explored for insecticidal applications. Nicotinic acid derivatives synthesized from nicotinaldehyde have exhibited significant insecticidal activities against pests such as the Green peach aphid and American bollworm (Deshmukh et al., 2012). This opens avenues for the development of environmentally friendly pest control agents.

Corrosion Inhibition

Moreover, nicotinaldehyde hydrazones have been investigated as corrosion inhibitors for metals in acidic solutions, exhibiting good inhibition efficiency and acting as mixed-type inhibitors with a predominating cathodic character (Singh et al., 2017). Such compounds are vital for extending the lifespan of metal structures and components in industrial settings.

Propriétés

IUPAC Name |

(E)-1-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-3-11(7-13-5-1)9-15-16-10-12-4-2-6-14-8-12/h1-10H/b15-9+,16-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXNKQISMJMZRH-KAVGSWPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NN=CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/N=C/C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinaldehyde (3-pyridylmethylene)hydrazone | |

CAS RN |

13362-77-1 |

Source

|

| Record name | Nicotinaldehyde (3-pyridylmethylene)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinaldehyde (3-pyridylmethylene)hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)